4-Chlorothiophenol

Catalog No.
S1490162
CAS No.
106-54-7
M.F
C6H5ClS
M. Wt
144.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorothiophenol

CAS Number

106-54-7

Product Name

4-Chlorothiophenol

IUPAC Name

4-chlorobenzenethiol

Molecular Formula

C6H5ClS

Molecular Weight

144.62 g/mol

InChI

InChI=1S/C6H5ClS/c7-5-1-3-6(8)4-2-5/h1-4,8H

InChI Key

VZXOZSQDJJNBRC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S)Cl

Synonyms

4-Chlorobenzenethiol; p-Chlorobenzenethiol; 1-Chloro-4-mercaptobenzene; 4-Chlorobenzenethiol; 4-Chlorophenylmercaptan; 4-Chlorophenylthiol; 4-Mercaptophenyl chloride; NSC 18714; NSC 229564; p-Chlorobenzenethiol; p-Chlorophenylmercaptan; p-Chloropheny

Canonical SMILES

C1=CC(=CC=C1S)Cl

Organic Synthesis

  • Modification of polymers: 4-Chlorothiophenol can be used to modify polymers, such as poly(vinyl chloride) (PVC). This process can introduce new functional groups onto the polymer chains, potentially altering their properties like thermal stability, conductivity, or reactivity [Source: Sigma-Aldrich product page for 4-Chlorothiophenol, ].

Chemical Reactions

  • Oxidation to disulfides

    4-Chlorothiophenol can be oxidized to form disulfides, which are molecules with two sulfur atoms linked together by a single bond. This reaction can be used to study the mechanisms of oxidation and to synthesize new disulfide compounds with potential applications in various fields [Source: Sigma-Aldrich product page for 4-Chlorothiophenol, ].

  • Thiol-ene reaction

    4-Chlorothiophenol can participate in thiol-ene reactions, which are a type of click chemistry reaction used to form carbon-carbon bonds. This reaction can be valuable for researchers studying new methods for molecule synthesis and conjugation [Source: "Click chemistry in polymer and material science" by Michael G. Moloney et al., ].

4-Chlorothiophenol is an organosulfur compound with the molecular formula C₆H₅ClS. It is characterized by a chlorinated phenolic structure, where a chlorine atom is substituted at the para position of the thiophenol ring. This compound appears as a white solid with a pungent odor and has a melting point ranging from 49 to 53 °C and a boiling point of approximately 205 to 207 °C . It is known for its corrosive properties, causing severe skin burns and eye damage upon contact .

, including:

  • Oxidative Coupling: It can undergo oxidative coupling reactions, catalyzed by iron(III)-tetraphenylporphyrin, leading to the formation of disulfides .
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions, making it useful for synthesizing other organic compounds.
  • Electrophilic Aromatic Substitution: The presence of the thiol group makes it susceptible to electrophilic attack, facilitating further functionalization of the aromatic ring.

4-Chlorothiophenol exhibits notable biological activity. Research indicates that it may possess antimicrobial properties, although specific mechanisms are not fully elucidated. Additionally, its toxicity profile suggests potential hazards in biological systems; for example, animal studies show that ingestion can be fatal at relatively low doses . The compound's corrosive nature necessitates careful handling to prevent exposure.

Several methods exist for synthesizing 4-Chlorothiophenol:

  • Chlorination of Thiophenol: The most common method involves the chlorination of thiophenol using chlorine gas or chlorinating agents such as phosphorus pentachloride.
  • Electrophilic Aromatic Substitution: This method can also be employed using chlorinating agents in the presence of a catalyst to direct the substitution at the para position.
  • From Phenol Derivatives: Starting from phenolic compounds, chlorination can selectively yield 4-Chlorothiophenol through controlled reaction conditions.

4-Chlorothiophenol finds utility in various fields:

  • Chemical Intermediates: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Analytical Chemistry: Its properties make it useful in surface-enhanced Raman spectroscopy for detecting trace amounts of substances .
  • Material Science: It is utilized in modifying polymer structures, particularly in enhancing the properties of polyvinyl chloride (PVC) .

Studies on the interactions of 4-Chlorothiophenol reveal its reactivity with various compounds. For instance, it has been shown to interact with silver nanoparticles, enhancing detection capabilities in analytical applications . Furthermore, its corrosive nature poses risks when interacting with biological tissues or incompatible materials.

Several compounds share structural similarities with 4-Chlorothiophenol. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
ThiophenolC₆H₆SLacks chlorine; less toxic but similar reactivity.
4-BromothiophenolC₆H₄BrSBromine substitution instead of chlorine; different reactivity patterns.
4-FluorothiophenolC₆H₄FOSFluorine instead of chlorine; distinct electronic effects altering reactivity.

Each of these compounds exhibits unique properties and reactivity profiles due to variations in their halogen substituents, making them suitable for different applications in organic synthesis and material science.

4-Chlorothiophenol, a significant organosulfur compound, has a rich history in organic chemistry research dating back to the early 1960s. The compound first gained notable attention in scientific literature when it appeared in The Journal of Organic Chemistry in 1962 in studies focusing on the electrophilic substitution of benzenethiols. This marked the beginning of systematic investigations into the compound's properties and reactivity patterns.

The development of synthesis pathways for chlorothiophenols evolved significantly during this period, with researchers like Robert J. Laufer making substantial contributions through patent literature. In 1964, Laufer filed a patent (US3331205A) describing improved processes for converting monoaryl thiols or aryl disulfides to chloro-monoaryl thiols, providing one of the first efficient synthetic routes to 4-chlorothiophenol.

Throughout the 1960s and beyond, academic interest in this compound grew steadily as researchers recognized its versatility as a building block in various organic transformations. Early investigations primarily focused on understanding its fundamental chemical behavior, while later research expanded to explore its applications in more complex synthetic pathways.

Significance in Synthetic Organic Chemistry

4-Chlorothiophenol has established itself as a valuable reagent in synthetic organic chemistry due to its unique structural features and reactivity profile. The compound's importance stems from its bifunctional nature, containing both thiol and chloro functionalities that provide distinct reaction pathways.

In modern synthetic chemistry, 4-chlorothiophenol serves as:

  • A key intermediate in pharmaceutical synthesis pathways
  • A crucial building block for agrochemical development
  • A versatile reagent in various catalytic transformations

The compound has demonstrated particular utility in several important reaction types:

Table 1: Key Synthetic Applications of 4-Chlorothiophenol

Reaction TypeDescriptionReference
Sulfa-Michael AdditionThiourea-catalyzed additions to acryloyloxazolidinones
Oxidative CouplingFormation of disulfides using metal catalysts
Pummerer-type CyclizationFormation of heterocyclic compounds
C-H ActivationC-S cross-coupling with heterocycles
Allylic SulfenylationReactions with allylic carbonates

Recent advances in asymmetric catalysis have further expanded the utility of 4-chlorothiophenol, particularly in enantioselective transformations. For instance, research published in Organic Letters demonstrated that 4-chlorothiophenol can participate in organocatalytic conjugate addition to α-substituted N-acryloyloxazolidin-2-ones followed by asymmetric protonation in the presence of cinchona alkaloid-derived thioureas.

Current Research Landscape and Challenges

The current research landscape surrounding 4-chlorothiophenol is characterized by expanding applications across multiple industries and ongoing efforts to develop more efficient and sustainable approaches to its synthesis and utilization.

The global market for 4-chlorothiophenol has shown remarkable growth, reaching approximately USD 160 million in 2023, with projections suggesting expansion to USD 255 million by 2032, representing a compound annual growth rate (CAGR) of 5.2%. This growth is primarily driven by increasing demand in pharmaceutical and agrochemical sectors, where the compound serves as a crucial intermediate.

Table 2: 4-Chlorothiophenol Market Outlook

MetricValueGrowth Driver
Market Size (2023)USD 160 millionPharmaceutical applications
Projected Size (2032)USD 255 millionIncreasing agrochemical demand
CAGR (2023-2032)5.2%R&D in pharmaceutical industry

Despite its utility, researchers face several challenges when working with 4-chlorothiophenol:

  • Safety and handling concerns: The compound is classified as corrosive and toxic, requiring specialized handling procedures and safety equipment.
  • Synthesis optimization: Current production methods often involve multiple steps and may generate hazardous waste streams.
  • Purification challenges: Achieving high purity levels required for pharmaceutical applications can be difficult.
  • Odor issues: Like many thiol compounds, 4-chlorothiophenol has an unpleasant odor, making laboratory handling challenging.

Current research efforts are focusing on developing greener synthesis routes, improving catalytic applications, and exploring new reaction pathways that utilize 4-chlorothiophenol in complex molecular assembly.

Classical Synthesis Routes

The traditional synthesis of 4-chlorothiophenol relies on a three-step process starting from 4-chlorophenylsulfonic acid chloride. As detailed in the patent US4006186A, this method involves:

  • Sulfonehydrazide Formation: Reacting 4-chlorophenylsulfonic acid chloride with hydrazine hydrate in methanol at 0–40°C to yield sulfonehydrazide.
  • Disulfide Synthesis: Heating the intermediate with hydriodic acid and hydrochloric acid at 60–120°C to form disulfide.
  • Thiophenolate Liberation: Splitting the disulfide with hydrazine and sodium hydroxide in methanol/water, followed by acidification to isolate 4-chlorothiophenol [1].

This method achieves a 92% yield with high purity (melting point: 50–51°C) and eliminates distillation requirements, making it industrially viable [1]. The absence of corrosive byproducts and wastewater underscores its practicality compared to older routes involving sulfonation or thiourea intermediates.

Novel Synthetic Approaches

Recent studies demonstrate innovative applications of 4-chlorothiophenol in constructing complex molecules. For instance, Ceylan et al. utilized a thia-Michael addition to synthesize β-thio-substituted ketones. Reacting 4-chlorothiophenol with α,β-unsaturated ketones (e.g., 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one) in ethanol catalyzed by triethylamine produced adducts in high yields (e.g., 3-(4-chlorophenylthio)-1-(4-chlorophenyl)-3-(furan-2-yl)propan-1-one) [3]. This method avoids hazardous catalysts like iodine, enhancing safety and cost-effectiveness [3].

Additionally, 4-chlorothiophenol has been employed in nucleophilic aromatic substitutions. A 2023 study reported its reaction with a brominated furan derivative in water using potassium carbonate, achieving an 88% yield of the target compound under mild conditions [2].

Selective Chlorination of Thiophenols

Selective chlorination in thiophenol synthesis typically occurs at the precursor stage. For example, 4-chlorophenylsulfonic acid chloride—used in classical synthesis—already incorporates chlorine at the para position [1]. Advanced methods for introducing chlorine into aromatic systems (e.g., electrophilic substitution) are well-established but fall outside the direct synthesis of 4-chlorothiophenol. Current protocols prioritize maintaining chlorine integrity during sulfonation and reduction steps to prevent regioisomer formation.

Industrial-Scale Production Methods

The patent US4006186A outlines a scalable three-step process optimized for manufacturing:

StepReagents/ConditionsOutputYield
1Hydrazine hydrate, HCl, 0–40°CSulfonehydrazide>90%
2HI, HCl, 60–120°CDisulfide>90%
3NaOH, hydrazine, 60–120°CThiophenolate92%

Key advantages include:

  • Low apparatus complexity: Reactions occur in standard glass-lined reactors.
  • Solvent recovery: Methanol is distilled and reused, reducing costs.
  • Waste minimization: Neutral byproducts (e.g., NaCl) are non-hazardous [1].

Green Chemistry Approaches in Synthesis

Modern protocols prioritize sustainability:

  • Aqueous-phase reactions: A 2023 synthesis of antibacterial agents utilized water as the solvent for coupling 4-chlorothiophenol with a furan derivative, achieving 88% yield without organic solvents [2].
  • Catalyst efficiency: Triethylamine-catalyzed thia-Michael additions replace toxic catalysts, reducing environmental impact [3].
  • Energy efficiency: Room-temperature reactions and microwave-assisted steps minimize energy consumption [2] [3].

XLogP3

3

Boiling Point

206.0 °C

Melting Point

61.0 °C

UNII

1O71UA6O72

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (98.41%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

106-54-7

Wikipedia

P-chlorothiophenol

General Manufacturing Information

Benzenethiol, 4-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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